molecular formula C22H26N2O3S2 B2444286 N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 682764-24-5

N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2444286
CAS No.: 682764-24-5
M. Wt: 430.58
InChI Key: BNARYTXZHQIGRA-VCHYOVAHSA-N
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Description

N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound known for its multifaceted applications in various scientific domains. Its unique structure combines adamantane, furan, thiazolidinone, and butanamide moieties, contributing to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The synthesis may proceed through the following general pathway:

  • Formation of the adamantane derivative: : Adamantane undergoes functionalization to introduce an amine group, leading to the formation of adamantan-1-ylamine.

  • Synthesis of thiazolidinone: : The thiazolidinone core is constructed through a cyclization reaction involving thiourea and a carbonyl compound, such as an aldehyde.

  • Coupling reactions: : The furan moiety is introduced via a condensation reaction between furan-2-carboxaldehyde and a suitable precursor. The final coupling step involves the amide bond formation between the synthesized adamantane derivative and the thiazolidinone-furan intermediate.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic steps, including the use of scalable reaction conditions, efficient purification techniques, and high-yield protocols. Catalysts and solvents are selected to ensure the reactions proceed under mild conditions with minimal by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion to higher oxidation states using oxidizing agents.

  • Reduction: : Reduction of the carbonyl or thioxo groups using reducing agents.

  • Substitution: : Nucleophilic or electrophilic substitution reactions on the furan or thiazolidinone rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution reagents: : Halogens (e.g., Cl₂, Br₂), alkyl halides (e.g., CH₃I)

Major Products Formed

The major products depend on the specific reaction pathway. For instance, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is used as a building block for the synthesis of complex molecules. Its unique structure makes it a valuable component in designing new compounds with desired chemical properties.

Biology and Medicine

In the realm of biology and medicine, this compound has potential applications as an antimicrobial, anti-inflammatory, or anticancer agent. Its distinct molecular framework allows it to interact with various biological targets, leading to potential therapeutic benefits.

Industry

Industrially, the compound can be employed in the development of new materials with specific physical or chemical properties. Its inclusion in polymer matrices or as a functional additive can enhance the performance of industrial products.

Mechanism of Action

The mechanism of action for N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves binding to specific molecular targets, such as enzymes or receptors. Its interaction with these targets can modulate biochemical pathways, leading to the observed biological effects. The adamantane core may enhance membrane permeability, while the thiazolidinone moiety can interact with active sites of enzymes.

Comparison with Similar Compounds

When compared to similar compounds, such as other adamantane derivatives or thiazolidinones, N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide stands out due to its unique combination of structural features. Similar compounds include:

  • Adamantanamine derivatives: : Known for their antiviral properties.

  • Thiazolidinone derivatives: : Explored for their antimicrobial and anticancer activities.

  • Furan-containing compounds: : Investigated for their diverse biological activities.

Properties

IUPAC Name

N-(1-adamantyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S2/c25-19(23-22-11-14-7-15(12-22)9-16(8-14)13-22)4-1-5-24-20(26)18(29-21(24)28)10-17-3-2-6-27-17/h2-3,6,10,14-16H,1,4-5,7-9,11-13H2,(H,23,25)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNARYTXZHQIGRA-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)C(=CC5=CC=CO5)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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